N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
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Overview
Description
N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of benzyl, methoxyphenyl, sulfonyl, and benzo[d]thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine, 4-methoxybenzenesulfonyl chloride, and 6-methylbenzo[d]thiazole.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Modulating Receptors: Altering the function of cellular receptors.
Pathway Interference: Disrupting biological pathways by interacting with key molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: Lacks the methyl group on the benzo[d]thiazole ring.
N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
Structural Complexity: The presence of multiple functional groups and aromatic rings.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its diverse biological effects, including anticancer and antimicrobial properties.
- Methoxyphenyl group : Often associated with enhanced lipophilicity and bioactivity.
- Sulfonamide linkage : Plays a crucial role in drug design due to its ability to interact with various biological targets.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation. This mechanism was observed in various cancer cell lines, such as U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) .
The mechanism of action involves:
- Procaspase Activation : The compound activates procaspase-3, which is pivotal in the apoptotic pathway.
- Zinc Chelation : The presence of certain functional groups allows the compound to chelate zinc ions, which is crucial for the inhibition of procaspase-3 activation .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure significantly affect the anticancer activity and selectivity of these compounds.
In Vitro Studies
Table 1 summarizes the IC50 values of related compounds against cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
8j | U937 | 5.2 |
8k | MCF-7 | 6.6 |
These values indicate promising anticancer activity, suggesting that structural modifications can enhance efficacy .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have shown:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest potential applications in treating inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines.
Case Study 1: Anticancer Activity Evaluation
A recent evaluation focused on a series of benzothiazole derivatives, including this compound. The study involved:
- Cell Viability Assays : Assessing the effect on cell proliferation.
- Flow Cytometry : Analyzing apoptosis induction through annexin V staining.
- Mechanistic Studies : Investigating the role of caspases in apoptosis.
Results indicated a significant reduction in cell viability at low micromolar concentrations, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of related benzothiazole derivatives against various pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents due to their broad-spectrum activity .
Properties
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-19-10-15-23-24(17-19)33-26(27-23)28(18-20-7-4-3-5-8-20)25(29)9-6-16-34(30,31)22-13-11-21(32-2)12-14-22/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXXAMTOHKMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.